REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[C:9]([CH2:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:6]=1[CH:14](O)[CH2:15][CH3:16].C([SiH](CC)CC)C.FC(F)(F)C(O)=O.O>C(Cl)Cl>[CH2:14]([C:6]1[CH:7]=[CH:8][C:9]([CH2:11][CH2:12][CH3:13])=[CH:10][C:5]=1[OH:4])[CH2:15][CH3:16]
|
Name
|
1-[2-(methoxymethoxy)-4-propylphenyl]propan-1-ol
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=CC(=C1)CCC)C(CC)O
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 14 h
|
Duration
|
14 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Extraction in CH2Cl2 (2×150 mL) with 50% saturated brine (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
removed all of the trifluoroacetic acid
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C=C(C=C1)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |